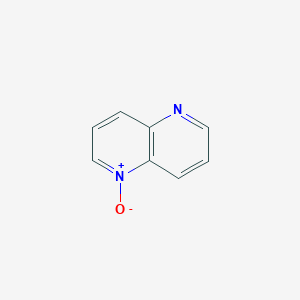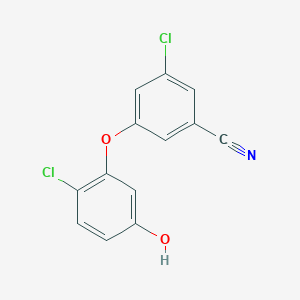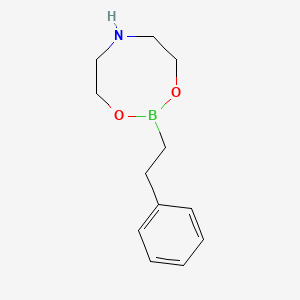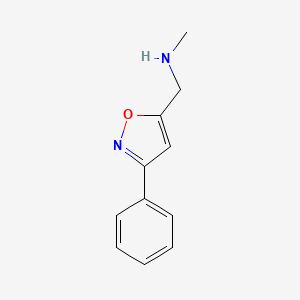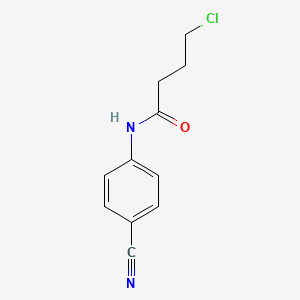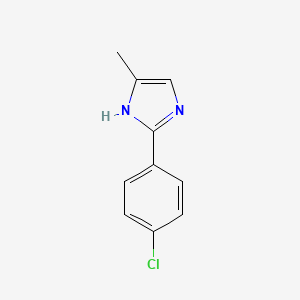
2-(4-Chlorophenyl)-5-methyl-1h-imidazole
Overview
Description
2-(4-Chlorophenyl)-5-methyl-1h-imidazole is a chemical compound that has gained significant attention in the field of scientific research. It is an imidazole derivative that has been synthesized using various methods. This compound has been extensively studied for its potential applications in the field of medicine and biochemistry.
Scientific Research Applications
Antimicrobial Activity
The compound has been used in the synthesis of derivatives that have shown promising antimicrobial activity . These derivatives have been effective against both Gram-positive and Gram-negative bacteria, as well as fungal species . This makes it a potential candidate for the development of new antimicrobial agents.
Anticancer Activity
The compound has also been used in the synthesis of derivatives that have shown antiproliferative or anticancer activity . In particular, these derivatives have been effective against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests that the compound could be used in the development of new anticancer drugs.
Drug Design
The compound has been used in molecular docking studies to understand its interaction with various receptors . This information can be used in the rational design of new drugs with improved efficacy and reduced side effects .
Synthesis of New Compounds
The compound is a valuable building block in the synthesis of new compounds . These new compounds can have a variety of applications in different fields of scientific research .
Study of Molecular Structures
The compound has been used in the study of molecular structures . The information obtained from these studies can be used to understand the properties of the compound and its derivatives, and to predict their behavior in different conditions .
Interaction with MMP-2 Receptor
The compound has been used in studies to understand its interaction with the MMP-2 metalloproteinase receptor . This information can be used in the development of new drugs that target this receptor .
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
These compounds typically interact with their targets by binding to them, which can result in changes in the target’s function .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to a broad spectrum of biological activities . The downstream effects of these interactions can vary widely, depending on the specific pathways and targets involved.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.
Action Environment
For instance, the isomeric composition of organic pollutants like DDT can be substantially influenced by environmental processes such as biotransformation or transfer between compartments .
properties
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-7-6-12-10(13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALVXRUKMAHOPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20956772 | |
| Record name | 2-(4-Chlorophenyl)-4-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5-methyl-1h-imidazole | |
CAS RN |
35345-09-6 | |
| Record name | NSC122446 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122446 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Chlorophenyl)-4-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20956772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



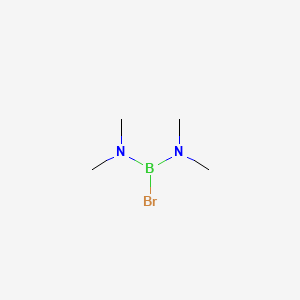

![Spiro[5.5]undeca-1,8-dien-3-one](/img/structure/B1604640.png)

